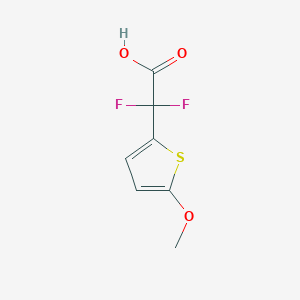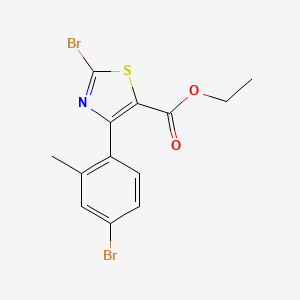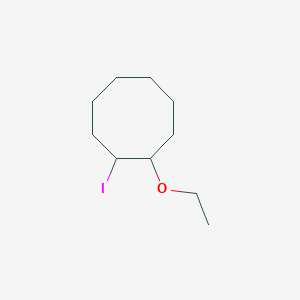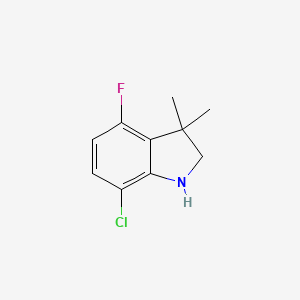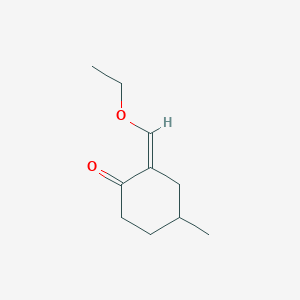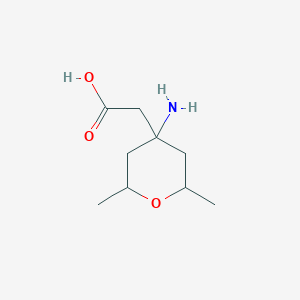
2-(4-Amino-2,6-dimethyloxan-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Amino-2,6-dimethyloxan-4-yl)acetic acid is an organic compound with the molecular formula C9H17NO3. This compound features a unique structure that includes an oxane ring substituted with amino and acetic acid groups. It is primarily used in research and industrial applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-2,6-dimethyloxan-4-yl)acetic acid typically involves the reaction of 4-amino-2,6-dimethyloxane with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and efficient use of resources.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form, potentially altering its chemical properties.
Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or imines, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
2-(4-Amino-2,6-dimethyloxan-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-(4-Amino-2,6-dimethyloxan-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
2-(4-Amino-2,6-dimethyloxan-4-yl)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
2-(4-Amino-2,6-dimethyloxan-4-yl)butanoic acid: Contains a butanoic acid group, offering different chemical properties.
Uniqueness: 2-(4-Amino-2,6-dimethyloxan-4-yl)acetic acid is unique due to its specific combination of functional groups, which provides a distinct set of chemical and biological properties
属性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
2-(4-amino-2,6-dimethyloxan-4-yl)acetic acid |
InChI |
InChI=1S/C9H17NO3/c1-6-3-9(10,5-8(11)12)4-7(2)13-6/h6-7H,3-5,10H2,1-2H3,(H,11,12) |
InChI 键 |
PCVCHRPYVDNGIT-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CC(O1)C)(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13074905.png)
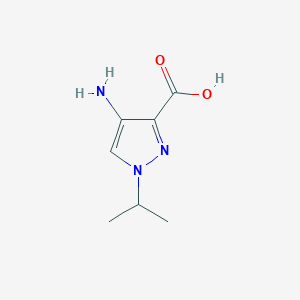
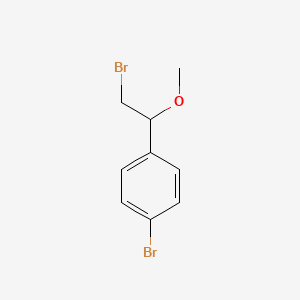

![[Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)
![2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)

![6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13074967.png)
![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13074968.png)
